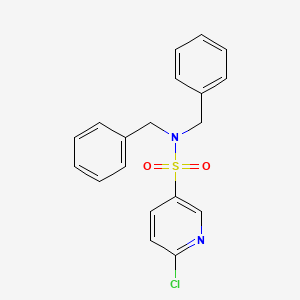

N,N-dibenzyl-6-chloropyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N,N-dibenzyl-6-chloropyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2S/c20-19-12-11-18(13-21-19)25(23,24)22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFRVJLBPHIPGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N,N-dibenzyl-6-chloropyridine-3-sulfonamide chemical structure and properties

An In-Depth Technical Guide to N,N-dibenzyl-6-chloropyridine-3-sulfonamide

Introduction

N,N-dibenzyl-6-chloropyridine-3-sulfonamide is a synthetic organic compound characterized by a unique combination of three key structural motifs: a 6-chloropyridine ring, a sulfonamide linker, and two N-benzyl groups. While not a widely commercialized product, its chemical architecture places it at the intersection of several biologically significant compound classes. The sulfonamide group is a well-established pharmacophore responsible for the therapeutic effects of a wide range of drugs, including antibacterial and diuretic agents.[1][2] Concurrently, the chloropyridine scaffold is a crucial building block in medicinal chemistry and agrochemicals, with derivatives known to exhibit activities such as nicotinic acetylcholine receptor (nAChR) modulation.[3]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, properties, and a validated synthesis protocol for N,N-dibenzyl-6-chloropyridine-3-sulfonamide. Furthermore, it delves into the predicted spectroscopic and spectrometric characteristics essential for its identification and characterization and discusses the potential biological relevance of this molecule, grounding its potential in the established activities of its constituent pharmacophores.

Chemical Structure and Identifiers

The molecular structure consists of a pyridine ring substituted with a chlorine atom at the 6-position and a sulfonamide group at the 3-position. The nitrogen atom of the sulfonamide is further substituted with two benzyl groups.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N,N-dibenzyl-6-chloropyridine-3-sulfonamide | [4] |

| Alternate Name | 6-Chloro-pyridine-3-sulfonic acid dibenzylamide | [5] |

| CAS Number | Not available in searched literature. | |

| Molecular Formula | C₁₉H₁₇ClN₂O₂S | [4][5] |

| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl | [4] |

| InChI | InChI=1S/C19H17ClN2O2S/c20-19-12-11-18(13-21-19)25(23,24)22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 | [4] |

| InChIKey | SYFRVJLBPHIPGZ-UHFFFAOYSA-N |[4] |

Physicochemical Properties

Experimental data for the physicochemical properties of this specific compound are not widely published. The following table summarizes calculated and reported values.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 372.87 g/mol | [5] |

| Monoisotopic Mass | 372.06992 Da | [4] |

| Predicted XLogP3 | 3.9 | [4] |

| Physical Form | Expected to be a solid at room temperature. | [6] |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane, Chloroform, and DMSO. | |

Synthesis and Purification

The synthesis of N,N-dibenzyl-6-chloropyridine-3-sulfonamide is readily achieved via a standard nucleophilic substitution reaction. The key transformation is the formation of the sulfonamide bond by reacting 6-chloropyridine-3-sulfonyl chloride with dibenzylamine. This approach is a well-established method for preparing N-substituted sulfonamides.[7][8] The sulfonyl chloride precursor can be synthesized from 6-aminopyridine-3-sulfonic acid or is commercially available from various chemical suppliers.[7]

Experimental Protocol (Proposed)

This protocol is based on established methodologies for sulfonamide synthesis.[8]

-

Reaction Setup : To a solution of 6-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C (ice bath), add dibenzylamine (1.05 eq) dropwise.

-

Base Addition : Following the addition of dibenzylamine, add triethylamine (1.2 eq) to the reaction mixture. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.

-

Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).

-

Workup : Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure N,N-dibenzyl-6-chloropyridine-3-sulfonamide.

Spectroscopic and Spectrometric Characterization (Predicted)

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals based on the molecule's structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonamide and aromatic functionalities.[9][10]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (benzylic CH₂) |

| ~1580, ~1490, ~1450 | Aromatic C=C ring stretch |

| ~1340-1320 | SO₂ asymmetric stretch (strong) |

| ~1180-1150 | SO₂ symmetric stretch (strong) |

| ~920-900 | S-N stretch |

| ~750-700 | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum should be complex but interpretable. The benzylic protons (CH₂) are expected to appear as a singlet around δ 4.5-4.8 ppm. The aromatic protons of the two benzyl groups will likely appear as a multiplet in the δ 7.2-7.4 ppm region.[11] The protons on the 6-chloropyridine ring will be downfield, with distinct doublet and doublet-of-doublets patterns characteristic of a 3,6-disubstituted pyridine system, likely in the δ 7.5-9.0 ppm range.[12]

-

¹³C NMR : The carbon spectrum will show signals for the benzylic carbons around δ 55-60 ppm. The aromatic carbons of the benzyl groups will resonate in the typical δ 127-140 ppm region. The carbons of the chloropyridine ring will be spread across the aromatic region, with the carbon attached to the chlorine atom (C6) and the sulfonamide group (C3) being significantly influenced by these electron-withdrawing substituents.[9]

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and providing structural information through fragmentation analysis.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₉H₁₈ClN₂O₂S⁺ | 373.07720 |

| [M+Na]⁺ | C₁₉H₁₇ClN₂NaO₂S⁺ | 395.05914 |

| [M-H]⁻ | C₁₉H₁₆ClN₂O₂S⁻ | 371.06264 |

(Data sourced from PubChem predictions)[4]

A characteristic fragmentation pathway for aromatic sulfonamides under ESI-MS/MS is the neutral loss of sulfur dioxide (SO₂; 64 Da).[13] Additionally, cleavage of the C-N bond is expected, which would generate a prominent benzyl cation at m/z 91.[11]

Potential Applications and Biological Context

While no specific biological activities have been reported for N,N-dibenzyl-6-chloropyridine-3-sulfonamide itself, its structure represents a compelling starting point for drug discovery programs. The rationale for its potential utility is derived from the well-documented bioactivities of its core components.

-

The Sulfonamide Moiety : This is one of the most prolific functional groups in medicinal chemistry. It is the cornerstone of sulfa drugs, which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2] Beyond this, sulfonamide derivatives are used as carbonic anhydrase inhibitors (diuretics, anti-glaucoma agents), anticancer agents, and anti-inflammatory drugs (e.g., Celecoxib).[1]

-

The 6-Chloropyridine Scaffold : Halogenated pyridines are versatile intermediates in organic synthesis. Specifically, the 6-chloro-3-pyridinylmethyl group is a key component of neonicotinoid insecticides, which act as agonists of insect nAChRs.[3] In medicinal chemistry, this scaffold has been explored for developing ligands for various neuronal receptors and as a core for novel antimicrobial agents.[3] For instance, certain pyridine-3-sulfonamide derivatives have recently been identified as potent activators of pyruvate kinase M2 (PKM2), a promising target in cancer therapy.[14]

-

The N,N-dibenzyl Group : The two benzyl groups confer significant lipophilicity and steric bulk to the molecule. This can profoundly influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. It can also dictate the binding orientation within a receptor active site, potentially transforming the activity profile compared to a primary or secondary sulfonamide.

Conclusion

N,N-dibenzyl-6-chloropyridine-3-sulfonamide is a well-defined chemical entity that can be synthesized and purified using standard laboratory procedures. While its own biological profile remains to be elucidated, its hybrid structure, combining the proven sulfonamide pharmacophore with the versatile chloropyridine ring, makes it a molecule of significant interest. For drug development professionals, it represents an attractive scaffold for inclusion in screening libraries or as a synthetic intermediate for further chemical modification in the pursuit of novel therapeutic agents targeting a wide range of diseases, from bacterial infections to cancer.

References

-

PubChemLite. N,n-dibenzyl-6-chloropyridine-3-sulfonamide (C19H17ClN2O2S). Available from: [Link]

-

ResearchGate. 1 H NMR spectra of compound 3d in DMSO- d . 6. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. Available from: [Link]

-

Research India Publications. Synthesis and characterization of some sulfonamide dervatives. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. Available from: [Link]

-

Rasayan Journal of Chemistry. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Available from: [Link]

-

Moroccan Journal of Chemistry. Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Available from: [Link]

-

Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Available from: [Link]

-

Indian Journal of Pharmaceutical Sciences. Biological Activities of Sulfonamides. Available from: [Link]

-

International Journal of Pharmaceutical Research & Allied Sciences. Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity. Available from: [Link]

-

Pharmaffiliates. CAS No : 2514962-80-0 | Product Name : N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine. Available from: [Link]

-

PMC. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

-

Bulletin de l'Academie Polonaise des Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available from: [Link]

-

Scilit. The infrared spectra of N-substituted sulphonamides. Available from: [Link]

-

ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Available from: [Link]

-

MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available from: [Link]

-

PubMed. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Available from: [Link]

-

MDPI. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Available from: [Link]

-

PubMed. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Available from: [Link]

-

ResearchGate. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Available from: [Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available from: [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - N,n-dibenzyl-6-chloropyridine-3-sulfonamide (C19H17ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 5. 6-Chloro-pyridine-3-sulfonic acid dibenzylamide | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Pyridine-3-sulfonamide | 2922-45-4 [sigmaaldrich.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. znaturforsch.com [znaturforsch.com]

- 11. rsc.org [rsc.org]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of 6-Chloropyridine-3-Sulfonamide Derivatives in Medicinal Chemistry: A Technical Guide

Introduction: The Strategic Importance of the 6-Chloropyridine-3-Sulfonamide Scaffold

In the landscape of modern medicinal chemistry, the discovery and development of novel therapeutic agents are paramount. Privileged scaffolds, molecular frameworks that are able to bind to multiple biological targets, serve as a fertile ground for the generation of new drug candidates. The 6-chloropyridine-3-sulfonamide core has emerged as one such scaffold of significant interest. Its inherent structural features, including the reactive chlorine atom and the versatile sulfonamide group, provide a platform for the synthesis of a diverse array of derivatives with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 6-chloropyridine-3-sulfonamide derivatives, with a focus on their potential as anticancer and antimicrobial agents.

The 6-chloropyridine-3-sulfonamide moiety is a key heterocyclic building block in chemical synthesis.[] The presence of the chlorine atom at the 6-position of the pyridine ring enhances its reactivity, making it an excellent starting point for creating a variety of sulfonamide derivatives.[2] The sulfonyl chloride functional group, from which the sulfonamide is derived, allows for efficient reactions with amines and alcohols, facilitating the development of complex molecular structures with tailored biological activities.[2] This guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental insights into this promising class of compounds.

Synthetic Strategies for 6-Chloropyridine-3-Sulfonamide and its Derivatives

The synthesis of 6-chloropyridine-3-sulfonamide and its subsequent derivatization are crucial steps in the exploration of their therapeutic potential. The parent compound is typically synthesized from its corresponding sulfonyl chloride, which in turn can be prepared from commercially available starting materials.

Synthesis of the Core Scaffold: 6-Chloropyridine-3-Sulfonamide

Experimental Protocol: General Synthesis of Pyridine-3-Sulfonamide

Objective: To synthesize a pyridine-3-sulfonamide from its corresponding sulfonyl chloride.

Materials:

-

Pyridine-3-sulfonyl chloride

-

Ammonia solution (e.g., 7N in methanol or 2M in dioxane)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Suspend or dissolve the pyridine-3-sulfonyl chloride in a suitable solvent such as DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the reaction mixture in an ice bath.

-

Slowly add an excess of the ammonia solution to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

If a precipitate forms, filter the solid and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

If no precipitate forms, remove the solvent by rotary evaporation.

-

Dissolve the residue in DCM and wash the organic phase sequentially with saturated aqueous NH4Cl and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude pyridine-3-sulfonamide.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Derivatization of the 6-Chloropyridine-3-Sulfonamide Core

The true potential of the 6-chloropyridine-3-sulfonamide scaffold lies in its derivatization. The sulfonamide nitrogen and the chlorine atom on the pyridine ring are the primary sites for modification.

N-Substituted Derivatives: The sulfonamide nitrogen can be readily alkylated or arylated to generate a library of N-substituted derivatives. A common method involves the reaction of 6-chloropyridine-3-sulfonyl chloride with a primary or secondary amine in the presence of a base.

Experimental Protocol: Synthesis of 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide

This protocol provides a specific example of the synthesis of an N-substituted derivative.

Objective: To synthesize 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide.

Materials:

-

6-chloropyridine-3-sulfonyl chloride

-

Pyridin-4-ylmethanamine

-

Triethylamine

-

Dry dichloromethane (DCM)

-

10% Sodium bicarbonate solution

-

Petroleum ether and Ethyl acetate for column chromatography

Procedure:

-

Dissolve pyridin-4-ylmethanamine (7.4 mmol) in dry DCM (10 ml) and cool the solution to 273 K (0 °C).

-

Slowly add a solution of 6-chloropyridine-3-sulfonyl chloride (7.4 mmol) in DCM and triethylamine (1.48 mmol) to the cooled amine solution.

-

Heat the reaction mixture to 323 K (50 °C) for 4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and wash it with a 10% sodium bicarbonate solution.

-

Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na2SO4), and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude compound by column chromatography using a mixture of petroleum ether and ethyl acetate (7:3) as the eluent.

Therapeutic Applications of 6-Chloropyridine-3-Sulfonamide Derivatives

The structural features of 6-chloropyridine-3-sulfonamide derivatives make them promising candidates for a range of therapeutic applications, most notably as anticancer and antimicrobial agents.

Anticancer Potential: Targeting Carbonic Anhydrases

A significant body of research has focused on sulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and play a crucial role in tumor progression by regulating pH in the tumor microenvironment.[6][7] The acidic tumor microenvironment is a hallmark of cancer and contributes to tumor invasion, metastasis, and resistance to therapy.[8] By inhibiting tumor-associated CAs, sulfonamide derivatives can disrupt this pH regulation, leading to increased intracellular acidification and subsequent cancer cell death.

The sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases, leading to their inhibition.[5] 6-Chloropyridine-3-sulfonamide derivatives are being investigated as potential inhibitors of these tumor-associated CA isoforms.

The role of CA IX in cancer is multifaceted. Under hypoxic conditions, a common feature of solid tumors, the transcription factor HIF-1α is stabilized and induces the expression of CA IX.[8] CA IX then catalyzes the hydration of carbon dioxide to bicarbonate and protons, contributing to the acidification of the extracellular space while maintaining a relatively alkaline intracellular pH, a condition that favors cancer cell proliferation and survival.[8]

Caption: Role of CA IX in cancer and its inhibition.

While specific IC50 values for a wide range of 6-chloropyridine-3-sulfonamide derivatives are not extensively reported in the available literature, studies on structurally related pyridine-3-sulfonamides provide valuable insights into their potential. For instance, a series of 4-substituted pyridine-3-sulfonamides demonstrated significant inhibitory activity against various CA isoforms, including the cancer-related CA IX and CA XII.[9]

| Compound Class | Target | Activity (Ki or IC50) | Reference |

| 4-Substituted Pyridine-3-Sulfonamides | hCA IX | Ki values as low as 137 nM | [9] |

| 4-Substituted Pyridine-3-Sulfonamides | hCA XII | Ki values as low as 91 nM | [9] |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | Ki values as low as 58.8 nM | [10] |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA II | Ki values as low as 5.6 nM | [10] |

| Various Sulfonamide Derivatives | HeLa, MCF-7, MDA-MB-231 cell lines | IC50 values ranging from 1.62 to 12.74 µM | [11] |

These data suggest that modifications to the pyridine sulfonamide scaffold can lead to potent and selective inhibitors of cancer-relevant enzymes and significant cytotoxicity against cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of 6-chloropyridine-3-sulfonamide derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

6-Chloropyridine-3-sulfonamide derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well sterile cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Potential

Sulfonamides were among the first antimicrobial agents to be widely used and continue to be an important class of antibacterial drugs. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in the bacterial synthesis of folic acid. As humans obtain folic acid from their diet, this pathway is a selective target for antibacterial therapy. The emergence of antibiotic resistance has renewed interest in the development of new sulfonamide derivatives with improved efficacy. Derivatives of 6-chloropyridine-3-sulfonamide are being explored for their potential to combat bacterial infections.[12][13]

While extensive MIC data for 6-chloropyridine-3-sulfonamide derivatives are limited in the literature, studies on other sulfonamide derivatives demonstrate their potential.

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Sulfonamide Derivatives | Staphylococcus aureus | 64 - 512 | [14] |

| 6-Chloropurine Sulfonamide Derivatives | Various bacteria and fungi | 18.0 - 25.0 | [15] |

| Sulfonamide Derivatives | S. aureus clinical isolates | 32 - 512 | [13] |

These findings suggest that the 6-chloropyridine-3-sulfonamide scaffold could be a promising starting point for the development of new antibacterial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum inhibitory concentration (MIC) of 6-chloropyridine-3-sulfonamide derivatives against bacterial strains.

Principle: The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

6-Chloropyridine-3-sulfonamide derivatives (dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35-37°C)

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[17]

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 200 µL.

-

Controls: Include a positive control (bacteria in broth without any compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[17]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-chloropyridine-3-sulfonamide derivatives is highly dependent on the nature and position of the substituents on the core scaffold. While a comprehensive SAR study specifically for this class of compounds is yet to be published, valuable insights can be gleaned from studies on related pyridine sulfonamides.

-

Substitution on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen plays a crucial role in determining the inhibitory potency and selectivity against different carbonic anhydrase isoforms. Aromatic and heterocyclic substituents can form additional interactions with the enzyme's active site, enhancing binding affinity.[18]

-

Modification of the Pyridine Ring: The chlorine atom at the 6-position is a key handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. Introducing different aryl or heteroaryl groups at this position can significantly modulate the biological activity.

-

Steric and Electronic Effects: The steric bulk and electronic properties of the substituents influence the overall conformation of the molecule and its ability to fit into the target's binding pocket. For instance, the presence of an ortho chlorine atom in some sulfonamides can lead to steric hindrance and reduced activity against carbonic anhydrase.[18]

Conclusion and Future Directions

The 6-chloropyridine-3-sulfonamide scaffold represents a promising and versatile platform for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of derivatives with a wide range of biological activities. The demonstrated potential of related compounds as potent inhibitors of carbonic anhydrases and as antimicrobial agents highlights the exciting opportunities for this class of molecules in oncology and infectious disease research.

Future research in this area should focus on:

-

Systematic SAR studies: A comprehensive investigation of the structure-activity relationships will be crucial for the rational design of more potent and selective derivatives.

-

Exploration of diverse therapeutic targets: While the focus has been on carbonic anhydrases and antibacterial targets, the potential of these derivatives against other enzymes and receptors should be explored.

-

In vivo evaluation: Promising in vitro candidates should be advanced to in vivo studies to assess their pharmacokinetic properties, efficacy, and safety in animal models.

By leveraging the unique chemical properties of the 6-chloropyridine-3-sulfonamide core, medicinal chemists are well-positioned to develop next-generation therapeutics to address unmet medical needs.

References

-

protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

- Pastorekova, S., & Pastorek, J. (2015). Carbonic anhydrase IX: regulation and role in cancer. Sub-cellular biochemistry, 75, 233–255.

-

ResearchGate. (2017, October 4). (PDF) Sulfonamide and carbamate derivatives of 6-chloropurine: Synthesis, characterization and antimicrobial activity evaluation. Retrieved from [Link]

-

Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

- Chiche, J., Ilc, K., Laferrière, J., Trottier, E., Dayan, F., Mazure, N. M., ... & Pouysségur, J. (2009).

- Lee, S. H., Park, J. H., Lee, J. R., Kim, M. S., & Park, K. H. (2011). Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion. Journal of cell science, 124(7), 1077-1087.

- Ward, C., & Meehan, J. (2019). Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness. International journal of molecular sciences, 20(15), 3706.

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

BMG Labtech. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Retrieved from [Link]

-

Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

-

MDPI. (2025, May 11). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Retrieved from [Link]

- Angeli, A., Pinteala, M., Maier, S. S., De Simone, G., & Supuran, C. T. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International journal of molecular sciences, 23(5), 2829.

- Sławiński, J., Szafrański, K., & Angeli, A. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1593.

-

ResearchGate. (2025, October 13). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]

-

protocols.io. (2019, April 22). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

-

Association for Science, Health and Society. (2022, October 1). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. Retrieved from [Link]

- Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352–358.

-

Catalysts. (2021, July 6). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]

- Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Ghamdi, S. S., Al-Ghamdi, A. A., & El-Kersh, M. A. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(23), 8234.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

- Isik, K., & Özdemir-Koçak, F. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Iranian journal of microbiology, 1(1), 33–36.

-

ResearchGate. (2017, October 4). (PDF) Sulfonamide and carbamate derivatives of 6-chloropurine: Synthesis, characterization and antimicrobial activity evaluation. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

- Google Patents. (n.d.). EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride.

-

Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]

-

MDPI. (2022, June 21). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Retrieved from [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. chemimpex.com [chemimpex.com]

- 4. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. protocols.io [protocols.io]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of N,N-Dibenzyl Substituted Sulfonamides

Technical Guide & Whitepaper

Executive Summary

The

This guide analyzes the structural rationale, synthetic pathways, and therapeutic applications of this moiety, specifically focusing on its role in protease inhibition , isoform-selective Carbonic Anhydrase (CA) regulation , and CNS-active agents .

Structural Rationale & Chemical Space[1][2]

The "Splayed" Conformation

Crystallographic analysis of

-

Steric Consequence: This bulk prevents the sulfonamide from entering narrow active sites (like the catalytic center of cytosolic hCA I/II), thereby acting as a "selectivity filter."

-

Lipophilicity: The dual benzyl motifs significantly increase

, facilitating membrane permeability and Blood-Brain Barrier (BBB) crossing, which is essential for CNS activity.

Pharmacophore Map

The following diagram illustrates the structure-activity relationship (SAR) logic for this scaffold.

Figure 1: Pharmacophore mapping of the N,N-dibenzyl sulfonamide scaffold linking structural features to biological outcomes.

Therapeutic Applications

Protease Inhibition (HIV & Retroviral)

The

-

Mechanism: The dibenzyl moiety mimics the P1/P1' amino acid side chains, anchoring the inhibitor within the hydrophobic channel.

-

Key Example: In the synthesis of Amprenavir and related hydroxyethylamine inhibitors,

-dibenzyl protected intermediates are used to establish the stereochemistry and hydrophobic fit required for high-affinity binding (

Isoform-Selective Carbonic Anhydrase Inhibition

While primary sulfonamides are the "gold standard" for CA inhibition, they often lack selectivity, causing systemic side effects.

-

Tumor Selectivity: Research indicates that bulky

-disubstituted sulfonamides are often inactive against widespread cytosolic isoforms (hCA I, hCA II) due to steric clash at the active site entrance. -

Targeting hCA IX/XII: These compounds retain activity against transmembrane, tumor-associated isoforms (hCA IX, XII). The larger extracellular active site of hCA IX can accommodate the dibenzyl bulk, allowing for selective inhibition of tumor pH regulation without affecting respiration (hCA II function).

CNS & Anticancer Activity

-

CNS Depressants:

-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has been reported to exhibit CNS depressant activity. The lipophilic dibenzyl tail is critical for crossing the BBB. -

Anticancer Enaminones:

-dibenzyl sulfonamides serve as precursors for enaminones (e.g., (E)-N,N-dibenzyl-4-(3-(dimethylamino)acryloyl)benzenesulfonamide).[1] These intermediates are cyclized into heterocycles that show potent cytotoxicity against breast cancer cell lines (MCF-7), acting via tubulin destabilization or kinase inhibition.

Synthesis & Optimization

The synthesis of

Synthetic Pathway Diagram

Figure 2: Standard synthetic route for N,N-dibenzyl sulfonamides via sulfonyl chloride coupling.

Protocol: Synthesis of N,N-Dibenzyl-4-Toluenesulfonamide

Objective: Synthesize a high-purity reference standard for biological assay.

Reagents:

-

Dibenzylamine (1.0 eq)

-

4-Toluenesulfonyl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with nitrogen. Dissolve dibenzylamine (10 mmol) in anhydrous DCM (20 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add triethylamine (15 mmol) dropwise.

-

Coupling: Slowly add 4-toluenesulfonyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes to prevent exotherm.

-

Reaction: Remove ice bath and stir at room temperature for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Wash the organic layer sequentially with 1M HCl (2x), saturated

(2x), and brine. -

Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol to obtain white crystals (Yield typically 85-95%).

Experimental Validation: Carbonic Anhydrase Inhibition Assay

To verify the selectivity of the synthesized

Principle: Measure the time required for the pH of a buffer to change from 7.5 to 6.5 during the hydration of

Protocol:

-

Enzyme Prep: Prepare purified hCA I, II, and IX (recombinant) in HEPES buffer (20 mM, pH 7.5).

-

Inhibitor Incubation: Incubate enzyme with the

-dibenzyl sulfonamide (dissolved in DMSO, final conc. 0.1% v/v) for 15 minutes at 25°C.-

Note: Use a dilution series from 0.1 nM to 10 µM.

-

-

Substrate Injection: Rapidly mix with

-saturated water using a stopped-flow spectrophotometer. -

Detection: Monitor absorbance change of Phenol Red indicator at 557 nm.

-

Data Analysis: Calculate

using non-linear regression (Cheng-Prusoff equation).

Expected Result:

| Isoform | Expected

References

-

Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. PubMed. [Link]

-

Synthesis of N,N-dibenzyl-4-chlorobenzenesulfonamide from dibenzylamine and 4-chlorobenzenesulfonyl chloride. ResearchGate. [Link]

-

Crystal structure of N,N-dibenzyl-4-methylbenzenesulfonamide. PubMed Central (PMC). [Link]

-

Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central (PMC). [Link]

-

Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds. Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to Pyridine-Based Sulfonamide Scaffolds for Drug Discovery

Introduction: The Enduring Significance of the Pyridine-Based Sulfonamide Scaffold

The pyridine ring, a foundational heterocyclic motif, and the sulfonamide functional group are two of the most venerable and successful pharmacophores in the history of medicinal chemistry. Their combination within a single molecular framework has given rise to a vast and diverse array of therapeutic agents with applications spanning from antimicrobial and antiviral to anticancer and anti-inflammatory therapies.[1][2][3][4] The pyridine ring, an isostere of benzene, offers a unique combination of aromaticity, hydrogen bonding capability through its nitrogen atom, and a dipole moment that influences molecular interactions and solubility. The sulfonamide group, a classic bioisostere of the carboxylic acid, provides a key hydrogen bond donor and acceptor unit, crucial for binding to a multitude of biological targets.[5][6] This guide provides an in-depth exploration of pyridine-based sulfonamide scaffolds, offering a technical resource for researchers and drug development professionals. We will delve into the synthetic strategies, mechanistic principles, structure-activity relationships (SAR), and diverse therapeutic applications that underscore the enduring importance of this scaffold in modern drug discovery.

Caption: Core chemical structure of a pyridine-based sulfonamide.

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of pyridine-based sulfonamides is most commonly achieved through the reaction of an amino-substituted pyridine with a sulfonyl chloride in the presence of a base.[7][8] This fundamental transformation allows for a modular approach, where diverse pyridine and sulfonyl chloride building blocks can be combined to generate extensive compound libraries for screening.

General Protocol for Sulfonamide Synthesis

This protocol outlines a standard procedure for the synthesis of a pyridine-based sulfonamide from an aminopyridine and a sulfonyl chloride.

Materials:

-

Aminopyridine (1.0 eq)

-

Sulfonyl chloride (1.0-1.2 eq)

-

Pyridine (as solvent or 2.0-3.0 eq as base)[7]

-

Anhydrous dichloromethane (DCM) (or other suitable aprotic solvent)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aminopyridine (1.0 eq) in anhydrous DCM. If not using pyridine as the solvent, add pyridine (2.0-3.0 eq) to the solution.[7]

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the sulfonyl chloride (1.0-1.2 eq) to the stirred solution.[7]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired pyridine-based sulfonamide.

Causality Behind Experimental Choices:

-

Pyridine's Role: Pyridine serves a dual purpose. Primarily, it acts as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction.[7] This is crucial as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic. In some cases, pyridine can also act as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a more reactive sulfonylpyridinium salt intermediate.[7]

-

Aprotic Solvent: Anhydrous aprotic solvents like DCM are used to prevent unwanted side reactions of the highly reactive sulfonyl chloride with water or other protic species.

-

Controlled Addition at 0 °C: The slow addition of the sulfonyl chloride at low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.

-

Aqueous Work-up: The series of aqueous washes is designed to remove unreacted starting materials, pyridine, and salts, leading to a cleaner crude product.

Caption: General experimental workflow for sulfonamide synthesis.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The biological activity of pyridine-based sulfonamides is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. Understanding the SAR is paramount for optimizing lead compounds into clinical candidates.

Mechanism of Action: A Focus on Enzyme Inhibition

A primary mechanism of action for many pyridine-based sulfonamides is the inhibition of enzymes, particularly metalloenzymes. The sulfonamide moiety is a key zinc-binding group, capable of coordinating to the zinc ion in the active site of enzymes like carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[9][10][11]

-

Carbonic Anhydrase Inhibition: Pyridine-based sulfonamides are potent inhibitors of carbonic anhydrases, enzymes that catalyze the reversible hydration of carbon dioxide.[9][10][12] This inhibitory activity is the basis for their use as diuretics, anti-glaucoma agents, and more recently, as anticancer and anti-obesity agents.[9][12] The sulfonamide anion (SO₂NH⁻) coordinates to the Zn(II) ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion. The pyridine ring and its substituents can then form additional interactions with amino acid residues in the active site, enhancing binding affinity and conferring selectivity for different CA isoforms.[9][12][13]

-

Kinase Inhibition: The pyridine-based sulfonamide scaffold is also prevalent in kinase inhibitors.[14][15][16] In this context, the pyridine ring often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The sulfonamide group can form additional hydrogen bonds and the substituents on both the pyridine and the sulfonyl-bearing ring can be modified to achieve potency and selectivity for specific kinases.[14][16]

-

Antibacterial Action: In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid.[17][18][19] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they block the production of dihydrofolate, a precursor to tetrahydrofolate, which is required for DNA synthesis and cell replication.[17][20]

Structure-Activity Relationship (SAR) Summary

The following table summarizes key SAR trends for pyridine-based sulfonamides against different target classes.

| Target Class | Pyridine Ring Substituents | Sulfonamide Moiety | Aryl/Heteroaryl Group (on Sulfonyl) | Key Insights |

| Carbonic Anhydrases | Small, electron-donating groups can enhance activity. Bulky groups can confer isoform selectivity.[12][13] | Essential for zinc binding. Primary sulfonamides (SO₂NH₂) are generally more potent. | Varies widely. Can be modified to improve solubility, cell permeability, and isoform selectivity.[9][12] | The sulfonamide is the primary zinc-binding pharmacophore. The pyridine ring and its substituents fine-tune binding and selectivity. |

| Kinases | Often unsubstituted or with small groups to fit the hinge-binding pocket.[16] | Can act as a hydrogen bond donor/acceptor. Its position is critical for interaction with the kinase domain. | Large, hydrophobic groups often occupy the ATP-binding pocket, contributing significantly to potency.[14] | The pyridine ring typically serves as the hinge-binder, while the sulfonamide and its appended groups provide additional interactions. |

| Bacteria (DHPS) | Modifications can impact antibacterial spectrum and potency. | The free amino group on the pyridine ring is often crucial for mimicking PABA. | Can be varied to modulate physicochemical properties and antibacterial activity.[20] | The overall structure must mimic PABA to effectively inhibit DHPS. |

Therapeutic Applications: A Versatile Scaffold in Modern Medicine

The versatility of the pyridine-based sulfonamide scaffold is evident in the broad range of therapeutic areas where it has found application.

Anticancer Agents

Pyridine-based sulfonamides have emerged as a promising class of anticancer agents, targeting various aspects of cancer cell biology.[14][21]

-

Carbonic Anhydrase IX and XII Inhibitors: Hypoxic tumors often overexpress the transmembrane carbonic anhydrase isoforms CA IX and CA XII.[9][12] Inhibition of these enzymes can disrupt pH regulation in the tumor microenvironment, leading to apoptosis and reduced tumor growth and metastasis. Several pyridine-based sulfonamides have shown potent and selective inhibition of these tumor-associated CAs.[12]

-

Kinase Inhibitors: As previously mentioned, this scaffold is a key component of numerous kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival, such as VEGFR-2.[16][21]

Caption: Inhibition of the VEGFR-2 signaling pathway.

Antimicrobial and Antiviral Agents

The foundational success of sulfonamides as antibacterial agents has been extended to include pyridine-based derivatives with a broad spectrum of activity.[4][20][22]

-

Antibacterial Activity: Pyridine-based sulfonamides have shown efficacy against both Gram-positive and Gram-negative bacteria.[20][22][23] Their mechanism of action, as DHPS inhibitors, remains a clinically relevant strategy for combating bacterial infections.[17]

-

Antiviral Activity: More recent research has demonstrated the potential of pyridine-based sulfonamides as antiviral agents.[2][20][24] For instance, certain derivatives have shown activity against Herpes Simplex Virus (HSV-1) and Coxsackievirus B4 (CBV4).[20][24] The mechanisms of antiviral action are diverse and can include inhibition of viral enzymes or interference with viral replication processes. Some compounds have been identified as inhibitors of the hepatitis B virus (HBV) capsid assembly.[25]

Anti-inflammatory Agents

The anti-inflammatory properties of some pyridine-based sulfonamides are also well-documented.[14][26]

-

COX-2 Inhibition: Some derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.[14]

-

Modulation of Neutrophil Activity: Certain sulfonamides, including sulfapyridine, can reduce the production of hypochlorous acid by activated neutrophils, thereby mitigating tissue damage during inflammation.[26]

Conclusion and Future Directions

The pyridine-based sulfonamide scaffold represents a privileged structure in medicinal chemistry, with a rich history and a vibrant future. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in the quest for new and improved therapeutics. Future research will likely focus on several key areas:

-

Scaffold Diversification: The development of novel synthetic methodologies to access more complex and diverse pyridine-based sulfonamide scaffolds will undoubtedly lead to the discovery of compounds with novel biological activities.

-

Target Selectivity: A major challenge in drug discovery is achieving selectivity for the desired target over off-targets. The modular nature of the pyridine-based sulfonamide scaffold allows for fine-tuning of its structure to optimize selectivity.

-

Bioisosteric Replacement: The exploration of bioisosteres for the sulfonamide group, such as sulfoximines or sulfones, may lead to compounds with improved pharmacokinetic properties and reduced liabilities.[27][28]

-

Multi-target Drug Design: The ability of this scaffold to interact with multiple targets opens up possibilities for the rational design of multi-target drugs for complex diseases like cancer and inflammatory disorders.[29]

References

- Supuran, C. T., Scozzafava, A., & Ilies, M. A. (n.d.). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes. Fox Chase Cancer Center.

-

Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1686. Retrieved from [Link]

-

Azzam, M. I., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25955-25970. Retrieved from [Link]

-

Angeli, A., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1234. Retrieved from [Link]

-

Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Retrieved from [Link]

-

Farg, M. A., et al. (2021). Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives. Bioorganic Chemistry, 115, 105234. Retrieved from [Link]

-

Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(1), 1-23. Retrieved from [Link]

-

Zhang, Y., et al. (2013). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters, 4(10), 931-936. Retrieved from [Link]

-

Sławiński, J., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(4), 727-735. Retrieved from [Link]

-

Kumar, S., et al. (2013). Syntheses and characterization of some novel substituted pyridosulfonamide derivatives as antimicrobial agents. Rasayan Journal of Chemistry, 6(2), 114-119. Retrieved from [Link]

-

Geronikaki, A. (2022). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. Abstract Book of International Scientific-Practical Conference, 1(1), 12. Retrieved from [Link]

-

Azzam, M. I., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. PubMed. Retrieved from [Link]

-

Ikaunieks, M., Björkling, F., & Loza, E. (2015). The synthesis of some sulfonamides based on 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. Chemistry of Heterocyclic Compounds, 51, 658-667. Retrieved from [Link]

-

Sławiński, J., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. PubMed. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 1. Retrieved from [Link]

-

Zare, A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(10), 5556-5563. Retrieved from [Link]

-

Zhang, H., et al. (2020). Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint. Journal of Medicinal Chemistry, 63(13), 7044-7059. Retrieved from [Link]

-

Abdel-Gawad, N. M., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Scientific Reports, 13(1), 6463. Retrieved from [Link]

-

Kumar, A., & Narasimhan, B. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Polycyclic Aromatic Compounds, 1-25. Retrieved from [Link]

-

Abdelazeem, A. H., et al. (2023). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Retrieved from [Link]

-

Ellman, J. A., & Gnamm, C. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

World Intellectual Property Organization. (2019). PYRIDINE-3-SULFONAMIDE COMPOUNDS AS PI3-KINASE INHIBITORS. (WO/2019/020657). Retrieved from [Link]

-

El-Kalyoubi, S. A., et al. (2021). Pyrimidine, benzothiazole, and sulfonamide compounds as antiviral agents. ResearchGate. Retrieved from [Link]

-

Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 25(17), 3844. Retrieved from [Link]

-

Rahman, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192. Retrieved from [Link]

-

Sharma, P., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. Retrieved from [Link]

-

Patani, G. A., & LaVoie, E. J. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Today. Retrieved from [Link]

-

Al-Ghanayem, A. A. (2017). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Advances in Medicine and Medical Research, 23(11), 1-13. Retrieved from [Link]

-

Juricek, M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21547-21554. Retrieved from [Link]

-

Singh, R., & Singh, P. (2017). Input of Isosteric and Bioisosteric Approach in Drug design. International Journal of Pharmaceutical Sciences and Research, 8(11), 4500-4516. Retrieved from [Link]

-

Farg, M. A., et al. (2021). Discovery of pyridine-sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 111, 104842. Retrieved from [Link]

-

Dallegri, F., et al. (1995). Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation?. British Journal of Clinical Pharmacology, 40(5), 499-502. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. Retrieved from [Link]

-

Das, P., & Majumder, P. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(49), 29288-29302. Retrieved from [Link]

-

Khan, K. M., et al. (2021). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Journal of Molecular Structure, 1234, 130163. Retrieved from [Link]

-

Seydel, J. K., et al. (1980). Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships. Journal of Medicinal Chemistry, 23(6), 607-613. Retrieved from [Link]

-

Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)?. Retrieved from [Link]

-

HR Patel Institute of Pharmaceutical Education and Research. (n.d.). Practical Lab Manual. Retrieved from [Link]

-

Wishart, G., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9140-9154. Retrieved from [Link]

-

Pop, C. E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11481. Retrieved from [Link]

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. mdpi.com [mdpi.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. cbijournal.com [cbijournal.com]

- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. profiles.foxchase.org [profiles.foxchase.org]

- 14. Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. my.clevelandclinic.org [my.clevelandclinic.org]

- 19. study.com [study.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Discovery of pyridine- sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bot Verification [rasayanjournal.co.in]

- 23. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery of (1 H-Pyrazolo[3,4- c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Lipophilic Sulfonamide Building Blocks for SAR Studies

Executive Summary

Sulfonamides (

This guide provides a technical deep-dive into the selection, synthesis, and optimization of lipophilic sulfonamide building blocks. It moves beyond basic textbook synthesis to address modern challenges: metabolic stability, solubility-permeability balance, and the synthesis of sterically hindered cores.

The Strategic Role of Lipophilicity in Sulfonamide Design

Lipophilicity (

The "Goldilocks Zone"

For sulfonamides, optimal oral bioavailability typically exists within a specific lipophilicity window:

- : High solubility but poor passive permeability; often restricted to extracellular targets or requiring active transport.

- : The ideal range. Balances solubility with membrane permeability.[3]

- : High permeability but increased risk of metabolic clearance (CYP450), plasma protein binding (>99%), and hERG channel blockade (cardiotoxicity).

Mechanistic Impact of Lipophilic Tails

-

Desolvation Penalty: Hydrophobic building blocks facilitate the shedding of water molecules from the active site, a thermodynamically favorable process (

). -

Metabolic Shielding: Bulky lipophilic groups (e.g., adamantyl, tert-butyl) can sterically protect the sulfonamide nitrogen from N-glucuronidation.

-

Bioisosterism: Fluorinated lipophilic groups (e.g.,

,

Classification of Lipophilic Building Blocks

The following building blocks are categorized by their structural utility in Structure-Activity Relationship (SAR) campaigns.

Table 1: High-Value Lipophilic Sulfonamide Building Blocks

| Category | Building Block Example | Key SAR Utility | Metabolic Liability | |

| Fluorinated Aryls | 4-Trifluoromethylphenyl | +0.88 | Increases potency via hydrophobic pocket filling; blocks metabolic oxidation. | Low (High stability) |

| Strained Aliphatics | Cyclopropyl | -0.10 | "Magic Methyl" alternative; increases metabolic stability vs. ethyl/isopropyl. | Low |

| Bulky Aliphatics | Adamantyl | +3.30 | Fills large hydrophobic pockets; prevents N-dealkylation. | Moderate (Hydroxylation) |

| Heteroaromatics | 5-Chloro-2-thienyl | +0.60 | Bioisostere for phenyl; alters vector orientation of substituents. | Low to Moderate |

| Ether Linkers | 4-(Trifluoromethoxy)phenyl | +1.04 | Enhances lipophilicity without steric bulk of | Low |

| Bicyclic Systems | 2-Naphthyl | +1.30 | Extends aromatic stacking interactions ( | High (Epoxidation) |

Note: The

value represents the Hansch hydrophobicity substituent constant. Positive values indicate increased lipophilicity relative to hydrogen.

Synthetic Pathways: The Decision Tree

Selecting the correct synthetic route is critical, especially when dealing with sterically hindered or electron-deficient lipophilic building blocks.

Synthetic Workflow Diagram

The following diagram outlines the logic flow for synthesizing complex sulfonamides, distinguishing between classical and modern catalytic methods.

Caption: Decision tree for selecting sulfonamide synthetic routes based on substrate stability and nucleophilicity.

Method A: Classical Coupling (The Standard)

Used for >80% of standard building blocks.

-

Reagents: Sulfonyl chloride (

), Amine ( -

Solvent: DCM (Dichloromethane) or THF.

-

Critical Insight: For highly lipophilic amines (e.g., adamantylamine), solubility in DCM may be poor. Switch to DMF or use a biphasic system (EtOAc/Water) with Schotten-Baumann conditions (

).

Method D: Oxidative Coupling (The "Rescue" Route)

When the sulfonyl chloride is unstable or unavailable, start from the thiol (

-

Protocol: Treat thiol with

-chlorosuccinimide (NCS) in Acetonitrile/HCl to generate the sulfonyl chloride in situ, then add the amine. -

Advantage: Avoids isolation of volatile or hydrolytically unstable sulfonyl chlorides.

Experimental Protocols

These protocols are designed for scientific integrity and reproducibility .

Protocol 1: Synthesis of a Sterically Hindered Lipophilic Sulfonamide

Target: N-(tert-butyl)-4-(trifluoromethyl)benzenesulfonamide.

Rationale: The tert-butyl group provides steric bulk (lipophilicity), while the

Reagents:

-

4-(Trifluoromethyl)benzenesulfonyl chloride (1.0 equiv)

-

tert-Butylamine (1.2 equiv)

-

Triethylamine (TEA) (2.0 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)

-

Dichloromethane (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 4-(trifluoromethyl)benzenesulfonyl chloride (1.0 g, 4.1 mmol) in 15 mL anhydrous DCM. Cool to 0°C in an ice bath.

-

Amine Addition: Add TEA (1.14 mL, 8.2 mmol) followed by DMAP (50 mg).

-

Dropwise Addition: Slowly add tert-butylamine (0.52 mL, 4.9 mmol) dissolved in 5 mL DCM via syringe over 10 minutes. Reasoning: Exothermic reaction control prevents sulfonamide degradation.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with 1M HCl (10 mL). Separate organic layer. Wash with sat.

(10 mL) and Brine (10 mL). -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or flash chromatography (SiO2).

Protocol 2: Determination of Lipophilicity ( )

Method: Shake-Flask Method (Miniaturized).

Rationale: Calculated

-

Preparation: Prepare a saturated solution of the sulfonamide in 1-octanol.

-

Equilibration: Mix 500 µL of octanol solution with 500 µL of PBS buffer (pH 7.4).

-

Agitation: Vortex for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

-

Quantification: Analyze both phases using HPLC-UV.

-

Calculation:

.

SAR Optimization & Bioisosteres

When a sulfonamide lead is too lipophilic (

Sulfonimidamides: The Chiral Bioisostere

Replacing one oxygen of the sulfonyl group with a nitrogen (

-

Benefit: Adds a chiral center (S*), allowing for 3D-vector exploration.

-

Property Shift: Generally more water-soluble and permeable than the parent sulfonamide.

SAR Iteration Cycle

Caption: Iterative SAR cycle integrating potency and physicochemical profiling.

References

-

Lipophilicity in Drug Design: Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Link

-

Sulfonamide Synthesis Review: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonamides.[4] Journal of Organic Chemistry, 74(24), 9287–9291. Link

-

Sulfonimidamides as Bioisosteres: Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition, 52(36), 9399–9408. Link

-

Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Celecoxib SAR: Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. Link

Sources

Harnessing the Antibacterial Potential of N-Substituted Pyridine Sulfonamides: A Modern Approach to Combatting Resistance

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Imperative for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance presents a formidable challenge to global health, compelling the scientific community to revisit and innovate upon established antibacterial scaffolds. Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, revolutionized medicine in the 1930s.[1] Their clinical significance, however, has been curtailed by the widespread development of bacterial resistance.[2] This guide provides a technical deep-dive into a promising strategy to revitalize this important class of antibiotics: the design, synthesis, and evaluation of N-substituted pyridine sulfonamides. By strategically combining the classical sulfonamide pharmacophore with the versatile pyridine ring, researchers are creating novel compounds with enhanced potency, broader spectrums of activity, and the potential to circumvent existing resistance mechanisms. This document serves as a practical and theoretical resource for researchers engaged in the discovery and development of next-generation antibacterial agents.

The Core Mechanism: Re-examining the Folate Biosynthesis Pathway